molecular formula C25H27ClN4O5S B2773560 N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride CAS No. 1052530-19-4

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride

Cat. No.: B2773560
CAS No.: 1052530-19-4
M. Wt: 531.02
InChI Key: TVBZBFORAYDXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a complex organic compound that belongs to the class of benzamide derivatives

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S.ClH/c1-3-27(4-2)10-11-28(25-26-18-13-19-20(34-15-33-19)14-21(18)35-25)24(32)16-6-5-7-17(12-16)29-22(30)8-9-23(29)31;/h5-7,12-14H,3-4,8-11,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBZBFORAYDXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process may include:

    Formation of the benzamide core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the dioxolo and thiazolyl groups: These groups can be introduced through cyclization reactions involving suitable precursors.

    Attachment of the diethylaminoethyl group: This step may involve nucleophilic substitution reactions.

    Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
  • N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide sulfate

Uniqueness

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is unique due to the presence of the dioxolo and thiazolyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.

Biological Activity

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride is a synthetic compound notable for its complex structure and potential pharmacological applications. The compound integrates a diethylaminoethyl group, a benzothiazole moiety, and a pyrrolidine derivative, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective activities.

  • Molecular Formula : C25H27ClN4O5S
  • Molecular Weight : 531.0 g/mol
  • CAS Number : 1052537-76-4

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. These interactions may modulate signaling pathways that are critical in disease mechanisms.

Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties. The presence of electron-withdrawing groups on the benzothiazole ring enhances these activities. For instance, compounds similar to our target compound have shown effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations around 50 mg/mL .

CompoundActivityConcentrationReference
Benzothiazole DerivativeAntibacterial50 mg/mL
Frentizole (related UBT)AntimicrobialIC50 6.46 μM

Anticancer Activity

Benzothiazole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, certain synthesized compounds exhibited moderate inhibitory effects on liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .

Cell LineCompound TestedInhibition Result
SK-Hep-1Benzothiazole DerivativeModerate Inhibition
MDA-MB-231Benzothiazole DerivativeModerate Inhibition
NUGC-3Benzothiazole DerivativeModerate Inhibition

Neuroprotective Effects

Recent studies have suggested that compounds with benzothiazole structures can inhibit the interaction between amyloid beta peptide and alcohol dehydrogenase, which is implicated in Alzheimer's disease pathology. This interaction was significantly inhibited by derivatives with IC50 values in the low micromolar range .

Case Studies

A notable case study involved the synthesis of various benzothiazole derivatives that were tested for their ability to inhibit amyloid beta aggregation. The most potent inhibitors showed IC50 values significantly lower than those of standard treatments, indicating the potential for these compounds in therapeutic applications for neurodegenerative diseases.

Q & A

Q. What are the key steps for synthesizing this compound, and how can its purity be verified?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Cyclization of precursors (e.g., 2-aminothiophenol derivatives with dioxolane derivatives under acidic conditions) to construct the dioxolo-benzothiazole core .
  • Functionalization : Reaction of intermediates with diethylaminoethyl halides or sulfonyl chlorides in the presence of a base (e.g., NaH) .
  • Final purification : Recrystallization or column chromatography. Purity verification : Use thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR (¹H/¹³C) : To confirm substituent positions and assess proton environments .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation .
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography : Optional for resolving 3D conformational details .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Parameter screening : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for coupling reactions) .
  • Green chemistry approaches : Replace hazardous solvents with ionic liquids or use microwave-assisted synthesis to accelerate reaction rates .
  • Continuous flow systems : Enhance reproducibility and reduce by-products in large-scale synthesis .
  • Analytical feedback : Use HPLC to quantify intermediates and adjust stoichiometry in real time .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

Discrepancies in IC50 values (e.g., 10–15 µM in A549 lung cancer cells) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Cell line heterogeneity : Validate genetic stability and passage numbers of cell lines .
  • Compound stability : Perform stability studies in cell culture media (e.g., HPLC monitoring for degradation products) .
  • Structural analogs : Compare with structurally similar compounds (e.g., benzothiazole derivatives) to identify activity trends .

Q. How can computational modeling predict biological target interactions?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors .
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .
  • QSAR models : Corrogate substituent effects (e.g., diethylamino group’s hydrophobicity) with activity data .
  • Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays .

Q. What methodologies elucidate the compound’s metabolic pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolic fate in vivo .
  • CYP enzyme inhibition studies : Identify cytochrome P450 isoforms involved using selective inhibitors .

Data Analysis and Validation

Q. How to validate the compound’s mechanism of action in enzymatic assays?

  • Kinetic assays : Measure enzyme inhibition (e.g., IC50, Ki) under varying substrate concentrations .
  • Competitive binding : Use fluorescence polarization or ITC (isothermal titration calorimetry) to confirm direct target engagement .
  • Mutagenesis studies : Engineer enzyme active-site mutations to assess binding dependency on specific residues .

Q. What statistical approaches are recommended for dose-response studies?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics .
  • ANOVA with post-hoc tests : Compare efficacy across multiple concentrations or analogs .

Comparative Studies

Q. How does this compound differ from structurally similar benzothiazole derivatives?

  • Functional group analysis : The dioxolo-benzothiazole core and 2,5-dioxopyrrolidinyl group enhance hydrophilicity and hydrogen-bonding capacity vs. simpler benzothiazoles .
  • Biological activity : Compare IC50 values with analogs lacking the diethylaminoethyl group (e.g., 2–3x lower potency in MCF-7 cells) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?

  • Fragment-based libraries : Synthesize derivatives with systematic substitutions (e.g., alkyl chain length, halogenation) .
  • Parallel synthesis : Use robotic platforms to generate 50–100 analogs for high-throughput screening .
  • Crystallographic data : Overlay ligand-bound enzyme structures to guide rational modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.